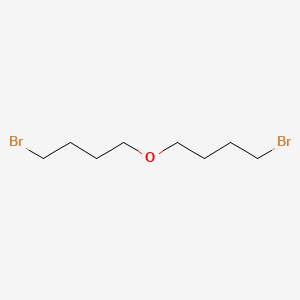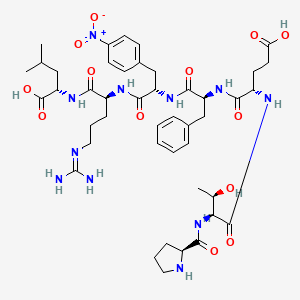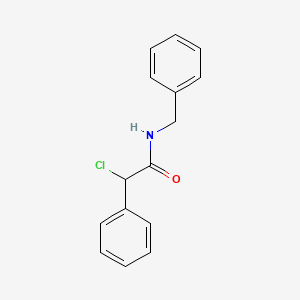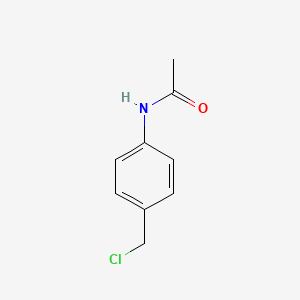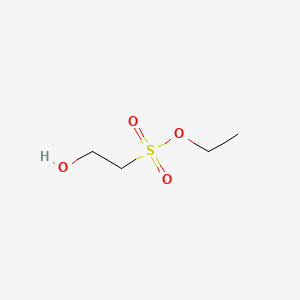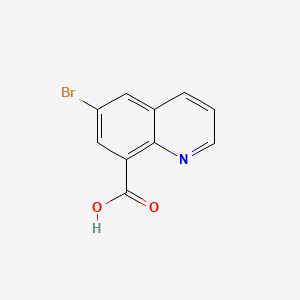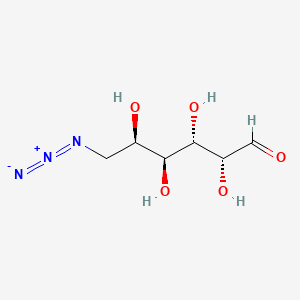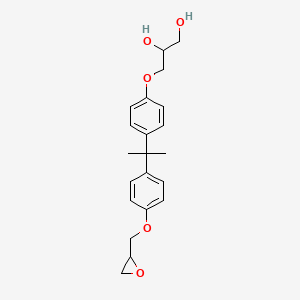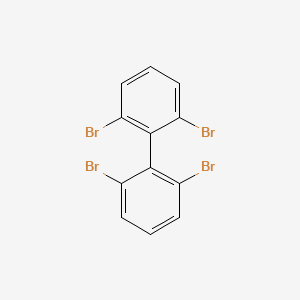
2,2',6,6'-Tetrabromobiphenyl
Descripción general
Descripción
Synthesis Analysis
TBBP has been used in various scientific research applications. It has been studied in catalytic asymmetric bromine-lithium exchange, asymmetric desymmetrization of 2,2’,6,6’-tetrahydroxybiphenyl, synthesis of axially chiral biaryls, synthesis of tetraphenylenes via Pd-catalyzed C-H activation, and the synthesis and resolution of chiral biphenyl derivatives.Molecular Structure Analysis
The molecular structure of TBBP is complex due to the presence of bromine atoms attached to the biphenyls .Chemical Reactions Analysis
TBBP has been used in various chemical reactions, including catalytic asymmetric bromine-lithium exchange, asymmetric desymmetrization, synthesis of axially chiral biaryls, and the synthesis of tetraphenylenes.Physical and Chemical Properties Analysis
TBBP is a white solid with a melting point of about -20°C. It has a molecular formula of C12H6Br4, an average molecular mass of 469.792 g/mol, and a monoisotopic mass of 465.720276 Da .Aplicaciones Científicas De Investigación
Catalytic Asymmetric Bromine-Lithium Exchange
The application of 2,2',6,6'-tetrabromobiphenyl in catalytic asymmetric bromine-lithium exchange has been studied. This process involves a catalyzed desymmetrization, leading to the creation of axially chiral compounds with high yield and enantioselectivity. Such advancements in asymmetric synthesis are significant for producing chiral molecules with specific orientations, which is crucial in various fields of chemistry and pharmacology (Perron & Alexakis, 2010).
Asymmetric Desymmetrization
Another significant research application involves the asymmetric desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl. This process facilitates the formation of S axial chirality with exclusive diastereoselectivity. The resulting desymmetrization product serves as a versatile chiral building block, which is instrumental in the asymmetric synthesis of various chiral compounds (Harada, Tuyet, Oku, 2000).
Synthesis of Axially Chiral Biaryls
Further research has been conducted on the synthesis of axially chiral biaryls via desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl. This process involves sequential etherification, yielding compounds with S-axial chirality. Such synthesized biaryls are crucial in creating complex molecular structures used in advanced materials and pharmaceutical research (Tuyet, Harada, Hashimoto, Hatsuda, Oku, 2000).
Novel Approach to Tetraphenylenes
This compound has also been employed in the synthesis of tetraphenylenes via Pd-catalyzed C-H activation. This methodology facilitates the production of various substituted tetraphenylenes, demonstrating the compound's utility in materials science, supramolecular chemistry, and asymmetric catalysis (Jiang, Zhang, Chen, Zhou, Zhang, 2016).
Development of Chiral Biphenyl Derivatives
Research has also focused on the synthesis and resolution of chiral biphenyl derivatives, with substitutions at specific positions like 2,2', 4,4', and 6,6'. These compounds are fundamental in the preparation of chiral materials, showcasing the diverse applications of this compound in creating specialized chemical structures (Montoya-Pelaez, Uh, Lata, Thompson, Lemieux, Crudden, 2006).
Ligand Application in Palladium Complexes
The compound has also been used as a ligand in dinuclear palladium(II) complexes. Its structural properties enable allosteric communication between palladium complex fragments, offering potential applications in catalysis and material sciences (Petzold & Alrawashdeh, 2012).
Mecanismo De Acción
Target of Action
The primary target of 2,2’,6,6’-Tetrabromobiphenyl is the Aryl hydrocarbon receptor . This receptor is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Biochemical Pathways
The compound’s interaction with the Aryl hydrocarbon receptor affects the regulation of cell-cycle . It is likely to play an important role in the development and maturation of many tissues .
Pharmacokinetics
Given its structure and properties, it is expected to have low water solubility , which may impact its bioavailability.
Action Environment
The action, efficacy, and stability of 2,2’,6,6’-Tetrabromobiphenyl can be influenced by environmental factors. It is known that the compound is a polybrominated biphenyl, a group of synthetic organic compounds used as flame retardants . The use of such compounds is banned or restricted in most areas due to their toxicity and persistence in the environment .
Análisis Bioquímico
Biochemical Properties
2,2’,6,6’-Tetrabromobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. This compound is known to bind to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding, 2,2’,6,6’-Tetrabromobiphenyl activates the AhR, leading to the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1). These interactions highlight the compound’s role in modulating the expression of detoxifying enzymes, which are crucial for the metabolism and elimination of toxic substances from the body .
Cellular Effects
The effects of 2,2’,6,6’-Tetrabromobiphenyl on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By activating the AhR pathway, 2,2’,6,6’-Tetrabromobiphenyl can alter gene expression profiles, leading to changes in cellular metabolism and function. Studies have demonstrated that exposure to this compound can result in increased production of reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular processes .
Molecular Mechanism
At the molecular level, 2,2’,6,6’-Tetrabromobiphenyl exerts its effects primarily through its interaction with the AhR Upon binding to the receptor, the compound induces a conformational change that allows the receptor to translocate to the nucleusThis mechanism underscores the compound’s role in regulating the expression of enzymes involved in detoxification and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,6,6’-Tetrabromobiphenyl have been observed to change over time. The stability and degradation of the compound can influence its long-term impact on cellular function. Studies have shown that prolonged exposure to 2,2’,6,6’-Tetrabromobiphenyl can lead to sustained activation of the AhR pathway, resulting in chronic oxidative stress and inflammation. Additionally, the compound’s persistence in the environment and biological systems can lead to long-term bioaccumulation and potential adverse effects .
Dosage Effects in Animal Models
The effects of 2,2’,6,6’-Tetrabromobiphenyl vary with different dosages in animal models. At low doses, the compound may induce mild activation of detoxifying enzymes without causing significant toxicity. At higher doses, 2,2’,6,6’-Tetrabromobiphenyl can lead to severe toxic effects, including liver damage, endocrine disruption, and immunotoxicity. These dose-dependent effects highlight the importance of understanding the threshold levels at which the compound becomes harmful .
Metabolic Pathways
2,2’,6,6’-Tetrabromobiphenyl is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, which introduce hydroxyl groups to facilitate its excretion. This metabolic process is crucial for reducing the compound’s toxicity and promoting its elimination from the body. Additionally, 2,2’,6,6’-Tetrabromobiphenyl can influence metabolic flux by altering the activity of key enzymes involved in energy production and detoxification .
Transport and Distribution
Within cells and tissues, 2,2’,6,6’-Tetrabromobiphenyl is transported and distributed through interactions with various transporters and binding proteins. The compound’s lipophilic nature allows it to accumulate in fatty tissues, where it can persist for extended periods. Transport proteins, such as ATP-binding cassette (ABC) transporters, play a role in the cellular efflux of 2,2’,6,6’-Tetrabromobiphenyl, helping to regulate its intracellular concentration and distribution .
Subcellular Localization
The subcellular localization of 2,2’,6,6’-Tetrabromobiphenyl is influenced by its interactions with specific targeting signals and post-translational modifications. The compound can localize to various cellular compartments, including the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular function. The presence of targeting signals, such as nuclear localization sequences, can direct 2,2’,6,6’-Tetrabromobiphenyl to the nucleus, where it interacts with the AhR to modulate gene expression .
Propiedades
IUPAC Name |
1,3-dibromo-2-(2,6-dibromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br4/c13-7-3-1-4-8(14)11(7)12-9(15)5-2-6-10(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIZQBVLCDNAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C2=C(C=CC=C2Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10242676 | |
| Record name | 1,1'-Biphenyl, 2,2',6,6'-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97038-96-5 | |
| Record name | 2,2',6,6'-Tetrabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097038965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',6,6'-tetrabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10242676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',6,6'-TETRABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G588WJ28R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



